molecular formula C14H23N3O2S B7124161 1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea

1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea

Cat. No.: B7124161
M. Wt: 297.42 g/mol
InChI Key: BTLBNSLCVUNCAH-UHFFFAOYSA-N
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Description

1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea is a synthetic organic compound that features a thiazole ring, an oxepane ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoethyl ethyl sulfide with thiourea under basic conditions to form 5-ethyl-1,3-thiazole.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.

    Formation of the Oxepane Ring: The oxepane ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Coupling of Thiazole and Oxepane Rings: The thiazole and oxepane rings are coupled using a urea linkage, typically through a reaction between an isocyanate derivative of the thiazole and an amine derivative of the oxepane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The ethyl group on the thiazole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-[2-(5-Propyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea is unique due to the specific combination of the thiazole and oxepane rings, which imparts distinct chemical and biological properties. The ethyl group on the thiazole ring can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

1-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-2-12-10-16-13(20-12)5-7-15-14(18)17-11-4-3-8-19-9-6-11/h10-11H,2-9H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBNSLCVUNCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)NC2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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